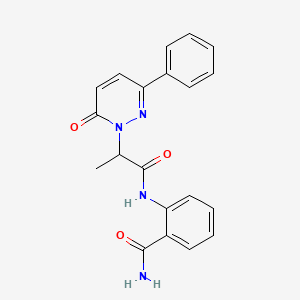

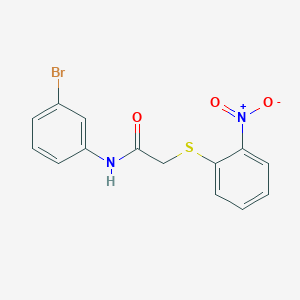

![molecular formula C27H20N2O4S B2605426 N-(2-甲氧基苄基)-3-苯基[1,3]二氧杂环戊[4,5-g]噻吩并[3,2-c]喹啉-2-甲酰胺 CAS No. 1223797-53-2](/img/structure/B2605426.png)

N-(2-甲氧基苄基)-3-苯基[1,3]二氧杂环戊[4,5-g]噻吩并[3,2-c]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thienoquinoline derivatives are a highly interesting heterocyclic structural class . They have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

Synthesis Analysis

The first reported synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence . The versatile intermediate 2-carboxylic acid was used as a suitable precursor to access the functionalization of the C-ring, by convergent analog synthesis of several novel derivatives .Physical and Chemical Properties Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .科学研究应用

合成和化学性质

- 对二甲氧基和三甲氧基[1]苯并噻吩并[2,3-c]喹啉的合成研究详细阐述了制备复杂杂环化合物的多种方法,表明了喹啉衍生物在化学合成中的多样性和反应性 (Stuart 等人,1987)。这些方法可以为合成类似于“N-(2-甲氧基苄基)-3-苯基[1,3]二氧杂环戊[4,5-g]噻吩并[3,2-c]喹啉-2-甲酰胺”的化合物提供基础知识。

抗菌活性

- 一项关于含唑核的喹啉衍生物的制备和抗菌活性评价的研究表明,这些化合物对多种微生物表现出良好至中等的活性,表明喹啉衍生物在开发新型抗菌剂方面具有潜力 (Özyanik 等人,2012)。

抗氧化活性

- 噻吩并[2,3-b]吡啶和呋喃并[2,3-b]吡啶衍生物的合成和细胞毒性研究表明,某些喹啉衍生物对各种癌细胞系具有显着的抗增殖活性,突出了它们在癌症研究中的潜力 (Hung 等人,2014)。

多态性改性

- 对具有强利尿性质的 1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺的多态性改性的研究证明了结构变化在影响喹啉衍生物的物理和化学性质方面的重要性 (Shishkina 等人,2018)。这可能与理解“N-(2-甲氧基苄基)-3-苯基[1,3]二氧杂环戊[4,5-g]噻吩并[3,2-c]喹啉-2-甲酰胺”的物理化学特性有关。

合成应用

- 2-苯基-3-取代呋喃/噻吩并[2,3-b]喹喔啉的高效合成展示了创建复杂喹啉结构的创新方法,该方法可能适用于合成和研究诸如“N-(2-甲氧基苄基)-3-苯基[1,3]二氧杂环戊[4,5-g]噻吩并[3,2-c]喹啉-2-甲酰胺”的化合物 (Besharati-Seidani 等人,2016)。

作用机制

Thienoquinolin-4(5H)-ones are members of a highly interesting heterocyclic structural class, and have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

未来方向

Thienothiophene and its derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological and optoelectronic properties . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . This suggests a promising future for the development and study of similar compounds.

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4S/c1-31-21-10-6-5-9-17(21)13-29-27(30)26-24(16-7-3-2-4-8-16)19-14-28-20-12-23-22(32-15-33-23)11-18(20)25(19)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYHCJQUFWGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

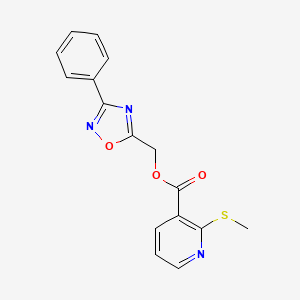

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)

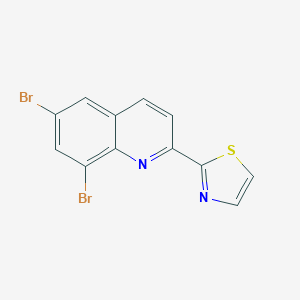

![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)

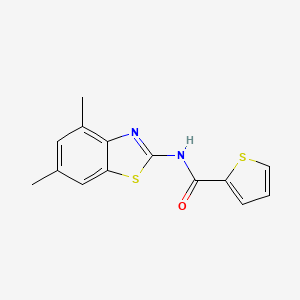

![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

![3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2605361.png)

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)